4-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
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Overview
Description
4-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The compound features a benzamide core with methoxy and sulfonyl functional groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 4-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the following steps:
Formation of the piperazine ring: This step involves the reaction of 4-methoxyphenylamine with a suitable piperazine derivative under controlled conditions.
Introduction of the sulfonyl group: The piperazine intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with benzamide: The final step involves coupling the sulfonylated piperazine intermediate with 4-methoxybenzoyl chloride to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: Its pharmacological properties make it a candidate for drug development, particularly in the areas of neurology and psychiatry.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action can help alleviate symptoms of neurodegenerative diseases by improving cognitive function.
Comparison with Similar Compounds
4-methoxy-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can be compared with other piperazine derivatives, such as:
Para-methoxyphenylpiperazine (MeOPP): Known for its stimulant effects and use in "party pills".
Trifluoromethylphenylpiperazine (TFMPP): Acts as a nonselective serotonin receptor agonist.
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist used in the treatment of depression.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
4-methoxy-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-28-19-7-3-17(4-8-19)21(25)22-11-16-30(26,27)24-14-12-23(13-15-24)18-5-9-20(29-2)10-6-18/h3-10H,11-16H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPPNBLDACHOHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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